Phevamine A
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Overview
Description
Phevamine A is a small molecule produced by the bacterial pathogen Pseudomonas syringae. This compound plays a crucial role in suppressing plant immune responses, thereby promoting bacterial virulence. This compound is composed of L-phenylalanine, L-valine, and a modified spermidine .
Preparation Methods
The synthesis of phevamine A involves a series of enzymatic reactions encoded by the hsv operon in Pseudomonas syringae. The synthetic route includes the conjugation of L-phenylalanine, L-valine, and a modified spermidine. The exact reaction conditions and industrial production methods are not extensively documented, but the compound can be synthesized in vitro using isolated enzymes from the hsv operon .
Chemical Reactions Analysis
Phevamine A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed studies on the oxidation products are limited.
Reduction: The compound can be reduced, potentially altering its biological activity.
Substitution: this compound can undergo substitution reactions, particularly at the modified spermidine moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Phevamine A has several scientific research applications:
Chemistry: It serves as a model compound for studying small-molecule virulence factors in bacterial pathogens.
Biology: this compound is used to investigate plant-pathogen interactions and the mechanisms by which bacterial pathogens suppress plant immune responses.
Medicine: Research on this compound can provide insights into developing new strategies for controlling bacterial infections in crops, potentially leading to the development of novel antimicrobial agents.
Mechanism of Action
Phevamine A exerts its effects by suppressing the reactive oxygen species burst that is typically generated upon recognition of bacterial flagellin by plant cells. This suppression is achieved through the inhibition of the potentiation effect of spermidine and L-arginine on the reactive oxygen species burst. The molecular targets and pathways involved include the hsv operon-encoded enzymes and the plant immune response pathways .
Comparison with Similar Compounds
Phevamine A is unique compared to other small-molecule virulence factors produced by Pseudomonas syringae, such as coronatine, syringomycin, syringopeptin, tabtoxin, and phaseolotoxin. While these compounds also act as phytohormone mimics or phytotoxins, this compound specifically suppresses the reactive oxygen species burst, a key early marker of plant immune responses .
Similar compounds include:
Coronatine: Mimics jasmonic acid and promotes bacterial virulence by manipulating plant hormone signaling.
Syringomycin: A lipodepsipeptide that forms pores in plant cell membranes, leading to cell death.
Syringopeptin: Similar to syringomycin, it disrupts plant cell membranes.
Tabtoxin: Inhibits glutamine synthetase, leading to the accumulation of toxic levels of ammonia in plant cells.
Phaseolotoxin: Inhibits ornithine carbamoyltransferase, disrupting the urea cycle in plants.
This compound stands out due to its unique mechanism of suppressing plant immune responses, making it a valuable target for research in plant pathology and crop protection.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-N-[4-[3-(diaminomethylideneamino)propylamino]butyl]-3-methylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39N7O2/c1-16(2)19(29-20(30)18(23)15-17-9-4-3-5-10-17)21(31)27-13-7-6-11-26-12-8-14-28-22(24)25/h3-5,9-10,16,18-19,26H,6-8,11-15,23H2,1-2H3,(H,27,31)(H,29,30)(H4,24,25,28)/t18-,19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPKFBJCYYQNKC-OALUTQOASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCCCCNCCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCCCCNCCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.